Isoeugenol

Description

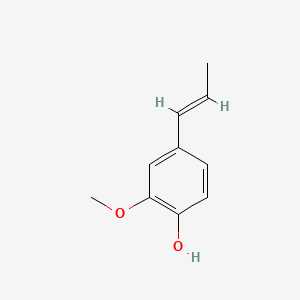

This compound is a phenylpropanoid that is an isomer of eugenol in which the allyl substituent is replaced by a prop-1-enyl group. It has a role as an allergen and a sensitiser. It is a phenylpropanoid and an alkenylbenzene. It is functionally related to a guaiacol.

This compound is a commonly used fragrance added to many commercially available products, and occurs naturally in the essential oils of plants such as ylang-ylang. It is also a significant dermatologic sensitizer and allergen, and as a result has been restricted to 200 p.p.m. since 1998 according to guidelines issued by the fragrance industry. Allergic reactivity to this compound may be identified with a patch test.

This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.

This compound has been reported in Perilla frutescens, Mandragora autumnalis, and other organisms with data available.

This compound is is a clear to pale yellow oily liquid extracted from certain essential oils especially from clove oil and cinnamon. It is very slightly soluble in water and soluble in organic solvents. It has a spicy odor and taste of clove. This compound is prepared from eugenol by heating. Eugenol is used in perfumeries, flavorings, essential oils and in medicine (local antiseptic and analgesic). It is used in the production of this compound for the manufacture of vanillin. Eugenol derivatives or methoxyphenol derivatives in wider classification are used in perfumery and flavoring. They are used in formulating insect attractants and UV absorbers, analgesics, biocides and antiseptics. They are also used in manufacturing stabilizers and antioxidants for plastics and rubbers. This compound is used in manufacturing perfumeries, flavorings, essential oils (odor description: Clove, spicy, sweet, woody) and in medicine (local antiseptic and analgesic) as well as vanillin. (A7915).

E-4-Propenyl-2-methoxyphenol is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-[(E)-prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIOGJUNALELMI-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | isoeugenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Isoeugenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63661-65-4 (sodium salt) | |

| Record name | Isoeugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50872350 | |

| Record name | (E)-Isoeugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoeugenol is a pale yellow oily liquid with a spice-clove odor. Freezes at 14 °F. Density 1.08 g / cm3. Occurs in ylang-ylang oil and other essential oils., Liquid, 97-54-1: Pale yellow oily liquid with a spice-clove odor; [CAMEO] Clear light yellow-green viscous liquid; [MSDSonline] 5912-86-7: Liquid; [Merck Index] 5932-68-3: Solid; [Merck Index], Pale yellow, viscous liquid; floral, carnation-like aroma | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoeugenol and isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoeugenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1269/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

511 °F at 760 mmHg (NTP, 1992), 266 °C, 125.00 to 126.00 °C. @ 14.00 mm Hg | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

235 °F (NTP, 1992), 235 °F, >212 °F(>100 °C)(closed cup) | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoeugenol and isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 810 mg/L at 25 °C, Miscible with alcohol and ether, Soluble in alcohol, ether and other organic solvents, Soluble in most fixed oils, soluble (in ethanol) | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoeugenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1269/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.08 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.080 g/cu cm at 25 °C, 1.079-1.085 | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoeugenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1269/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 mmHg at 77 °F (NTP, 1992), 0.02 [mmHg], 0.0135 mm Hg at 25 /extrapolated/ | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoeugenol and isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid; easily becomes somewhat yellow | |

CAS No. |

97-54-1, 5932-68-3 | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Isoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoeugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeugenol trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeugenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-Isoeugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoeugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Isoeugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-methoxy-4-(prop-1-enyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoeugenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOEUGENOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FSR1NAY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °F (NTP, 1992), -10 °C | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isoeugenol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol is a phenylpropanoid compound of significant interest due to its wide range of applications, from flavors and fragrances to pharmaceuticals. It is a key aromatic component in many essential oils and serves as a precursor for the synthesis of other valuable compounds, including vanillin. Understanding the intricate biosynthetic pathway of this compound in plants is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, quantitative data, and key experimental protocols for its study.

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a major route for the production of a diverse array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic conversions to produce the key precursor, coniferyl acetate. The final step involves the specific reduction of coniferyl acetate to this compound, a reaction catalyzed by the enzyme this compound synthase (IGS).

The Core Biosynthetic Pathway

The biosynthesis of this compound from phenylalanine involves a sequence of seven key enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to yield p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]

-

Cinnamoyl-CoA Reductase (CCR): CCR catalyzes the reduction of p-coumaroyl-CoA to cinnamaldehyde.[1]

-

Cinnamyl Alcohol Dehydrogenase (CAD): Cinnamaldehyde is then reduced to coniferyl alcohol by CAD.[1]

-

Coniferyl Alcohol Acetyltransferase (CFAT): Coniferyl alcohol is acetylated to form coniferyl acetate. This step is crucial as coniferyl acetate, not coniferyl alcohol, is the direct precursor for this compound synthesis.[2]

-

This compound Synthase (IGS): In the final committed step, IGS, an NADPH-dependent reductase, catalyzes the formation of this compound from coniferyl acetate. This enzyme is a member of the PIP family of reductases.

Quantitative Data on Key Enzymes

The efficiency and substrate specificity of the enzymes involved in this compound biosynthesis are critical parameters for understanding and engineering the pathway. The following table summarizes available kinetic data for key enzymes.

| Enzyme | Plant Species | Substrate | K_m (µM) | V_max | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mM⁻¹) | Reference |

| This compound Synthase (IGS) | Petunia hybrida | Coniferyl acetate | - | - | - | - | |

| t-anol/isoeugenol synthase (IvAIS1) | Illicium verum | Coniferyl acetate | 438.4 ± 44.3 | - | - | - | |

| t-anol/isoeugenol synthase (IvAIS1) | Illicium verum | Coumaryl acetate | 480.30 ± 86.61 | - | - | - | |

| This compound-degrading enzyme | Pseudomonas putida IE27 | This compound | 175 | - | 5.18 | - | |

| This compound Synthase (AsIGS) | Asarum sieboldii | Coniferyl acetate | 12210 | 27.9 U/mg | 76.26 | 6.49 |

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at the transcriptional level, ensuring its production is coordinated with developmental and environmental cues. Several transcription factors have been identified that play a pivotal role in controlling the expression of genes encoding biosynthetic enzymes.

-

EOBII (EMISSION OF BENZENOIDS II): A key R2R3-MYB transcription factor that directly activates the promoters of ODO1 and IGS. Inhibition of EOBII significantly reduces the production of this compound.

-

EOBI (EMISSION OF BENZENOIDS I): This transcription factor acts downstream of EOBII and is also crucial for the regulation of phenylpropanoid volatile biosynthesis.

The expression of these regulatory genes and the downstream biosynthetic genes is often tissue-specific and developmentally regulated. For instance, in Petunia hybrida, the expression of IGS1 is localized to floral tissues, correlating with the emission of this compound from the flowers.

Visualizing the Pathway and Experimental Workflows

To provide a clear visual representation of the this compound biosynthesis pathway and associated experimental workflows, the following diagrams have been generated using the DOT language.

Caption: The this compound biosynthesis pathway, from L-phenylalanine to this compound, highlighting the key enzymes and transcriptional regulators.

Caption: A generalized workflow for the heterologous expression, purification, and in vitro activity assay of this compound synthase (IGS).

Detailed Experimental Protocols

Heterologous Expression and Purification of this compound Synthase (IGS)

This protocol describes the expression of IGS in E. coli and its subsequent purification, a necessary step for in vitro characterization.

Materials:

-

IGS cDNA cloned into an expression vector (e.g., pET vector with a His-tag)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

-

Transform the IGS expression construct into a competent E. coli expression strain.

-

Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged IGS protein with elution buffer.

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the fractions containing the purified IGS and dialyze against dialysis buffer to remove imidazole and for proper protein folding.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

In Vitro this compound Synthase (IGS) Activity Assay

This protocol outlines the procedure to measure the enzymatic activity of purified IGS.

Materials:

-

Purified IGS enzyme

-

Assay buffer (e.g., 50 mM MES-KOH, pH 6.5)

-

Coniferyl acetate (substrate)

-

NADPH (cofactor)

-

Hexane (for extraction)

-

Internal standard (e.g., linalool)

-

GC-MS system

Procedure:

-

Prepare a reaction mixture in a final volume of 200 µL containing assay buffer, 1 mM NADPH, and 1 mM coniferyl acetate.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 28°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified IGS enzyme (e.g., 1-2 µg).

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 28°C.

-

Stop the reaction by adding 1 mL of hexane and vortexing vigorously to extract the product.

-

Add a known amount of an internal standard to the hexane phase for quantification.

-

Centrifuge to separate the phases and carefully transfer the hexane layer to a new vial.

-

Concentrate the hexane extract under a gentle stream of nitrogen if necessary.

-

Analyze a 1-3 µL aliquot of the extract by GC-MS.

GC-MS Analysis of this compound

This protocol provides a general guideline for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Materials:

-

GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)

-

Helium carrier gas

-

Hexane extract from the enzyme assay

-

Authentic this compound standard

Procedure:

-

Injector Setup: Set the injector temperature to 250°C and use a splitless or split injection mode depending on the expected concentration of the analyte.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 20°C/minute.

-

Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer Setup:

-

Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

-

Acquire data in full scan mode (e.g., m/z 40-400).

-

-

Analysis:

-

Inject the sample extract.

-

Identify the this compound peak by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the amount of this compound produced by comparing its peak area to that of the internal standard.

-

RNA Isolation and Gene Expression Analysis

This protocol describes the isolation of total RNA from plant tissues and subsequent analysis of IGS gene expression by Northern blot.

Materials:

-

Plant tissue (e.g., petunia petals)

-

Liquid nitrogen

-

RNA extraction buffer (e.g., CTAB-based buffer)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Chloroform:isoamyl alcohol (24:1)

-

Isopropanol and 70% ethanol

-

Formaldehyde, formamide, MOPS buffer for gel electrophoresis

-

Nylon membrane for blotting

-

DNA probe specific for the IGS gene, labeled with ³²P or a non-radioactive label

-

Hybridization buffer and wash solutions

Procedure:

-

RNA Isolation:

-

Grind the plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Transfer the frozen powder to a tube containing pre-heated RNA extraction buffer and vortex thoroughly.

-

Perform sequential extractions with phenol:chloroform:isoamyl alcohol and chloroform:isoamyl alcohol to remove proteins and lipids.

-

Precipitate the RNA from the aqueous phase with isopropanol.

-

Wash the RNA pellet with 70% ethanol and resuspend in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

Northern Blot Analysis:

-

Separate a known amount of total RNA (e.g., 5-10 µg) on a denaturing formaldehyde-agarose gel.

-

Transfer the separated RNA to a nylon membrane by capillary blotting.

-

UV-crosslink the RNA to the membrane.

-

Prehybridize the membrane in hybridization buffer.

-

Add the labeled IGS probe and hybridize overnight at an appropriate temperature.

-

Wash the membrane under stringent conditions to remove non-specifically bound probe.

-

Detect the signal using autoradiography (for ³²P) or a chemiluminescent substrate (for non-radioactive probes).

-

A duplicate blot can be probed with an 18S rRNA probe as a loading control.

-

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway that offers multiple points for metabolic engineering. A thorough understanding of the enzymes, their kinetics, and the regulatory networks that control the carbon flux towards this compound is paramount for developing strategies to enhance its production. The protocols detailed in this guide provide a solid foundation for researchers to investigate this pathway further, from characterizing novel enzymes to manipulating its regulation in various plant systems. Future research in this area will likely focus on elucidating the finer details of pathway regulation, exploring the substrate specificities of related enzymes from different plant species, and applying synthetic biology tools to create high-yielding production platforms for this compound and its valuable derivatives.

References

An In-depth Technical Guide to the Natural Occurrence and Isolation of Isoeugenol from Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoeugenol, a phenylpropanoid of significant interest in the flavor, fragrance, and pharmaceutical industries. It details the natural distribution of this compound in various plant essential oils, its biosynthetic pathway, and detailed experimental protocols for its isolation and purification.

Natural Occurrence of this compound

This compound is a naturally occurring aromatic compound found in the essential oils of numerous plants.[1] It serves various biological functions, acting as a defense compound against microorganisms and herbivores and as a floral attractant for pollinators.[2][3] The compound exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being the more stable and typically more abundant form.[4][5] this compound is a key contributor to the characteristic scent of many spices and flowers.

The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvest time, and the specific part of the plant used for extraction. A summary of its occurrence in prominent essential oils is presented below.

Table 1: Quantitative Occurrence of this compound in Various Essential Oils

| Plant Source (Scientific Name) | Essential Oil | Reported this compound Concentration (%) | References |

| Betel Leaf (Piper betle) | Betel Leaf Oil | ~10% | |

| Clove Bud (Syzygium aromaticum) | Clove Bud Oil | 0.5 - 1.0% | |

| Ylang-Ylang (Cananga odorata) | Ylang-Ylang Oil | up to 0.5% | |

| Nutmeg (Myristica fragrans) | Nutmeg Oil | Present as a key constituent | |

| Allspice (Pimenta dioica) | Allspice Oil | Present as a constituent |

Biosynthesis of this compound in Planta

The biosynthesis of this compound in plants is a branch of the well-established phenylpropanoid pathway, which is also responsible for the synthesis of lignin and other related compounds. The pathway begins with the amino acid Phenylalanine. Through a series of enzymatic steps, Phenylalanine is converted to Coniferyl Alcohol. The final, critical step in this compound synthesis involves an NADPH-dependent reductase enzyme known as this compound Synthase (IGS). This enzyme catalyzes the reduction of a coniferyl alcohol ester, such as coniferyl acetate, to form this compound.

Isolation and Purification from Essential Oils

The isolation of this compound from its natural plant sources is a multi-step process that typically begins with the extraction of the essential oil, followed by purification to separate this compound from other oil constituents.

Experimental Protocol 1: Steam Distillation for Essential Oil Extraction

Steam distillation is the most common method for isolating temperature-sensitive essential oils from plant material. It allows for the volatilization of compounds like this compound at temperatures below their normal boiling points.

Methodology:

-

Preparation: Weigh approximately 15-20 g of the ground plant material (e.g., cloves, nutmeg) and place it into a round-bottom distillation flask (250-500 mL).

-

Assembly: Add deionized water to the flask, ensuring the plant material is fully submerged and the flask is about half to two-thirds full. Add a few boiling chips to ensure smooth boiling. Assemble the steam distillation apparatus, connecting the flask to a condenser and a collection vessel.

-

Distillation: Gently heat the flask to boil the water. The steam will pass through the plant material, carrying the volatile essential oils with it.

-

Collection: Collect the distillate, which will appear as a milky, heterogeneous mixture (emulsion) of water and essential oil, in a receiving flask. Continue the distillation until a sufficient volume (e.g., 80-100 mL) is collected and the distillate becomes clear, indicating that most of the oil has been extracted.

-

Separation: The collected distillate is then taken for solvent extraction to separate the oil from the water.

Experimental Protocol 2: Liquid-Liquid Extraction and Purification

This protocol separates the essential oil from the aqueous distillate and can be adapted to specifically isolate phenolic compounds like this compound.

Methodology:

-

Solvent Extraction: Transfer the aqueous distillate to a separatory funnel. Perform a liquid-liquid extraction using an appropriate organic solvent in which this compound is highly soluble, such as diethyl ether, dichloromethane, or ethyl acetate. Use approximately 15-20 mL of solvent for every 80-100 mL of distillate.

-

Multiple Extractions: Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate and collect the organic layer (typically the bottom layer for dichloromethane, top for ether/ethyl acetate). Repeat the extraction process two more times with fresh portions of the organic solvent to maximize recovery.

-

Alkaline Wash (Optional but Recommended for Purity): To specifically isolate this compound and other phenols from non-phenolic components, the combined organic extracts can be washed with a 5% aqueous sodium hydroxide (NaOH) solution. This compound, being phenolic, will react to form the water-soluble sodium isoeugenolate salt, moving into the aqueous layer.

-

Recovery: Separate the aqueous layer containing the salt. Cool this layer in an ice bath and carefully re-acidify it with a dilute acid (e.g., 5N HCl) until it becomes acidic (check with pH paper). This will regenerate the water-insoluble this compound, which may precipitate or form an oily layer.

-

Final Extraction and Drying: Extract the regenerated this compound from the acidified aqueous solution using an organic solvent as described in step 1. Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the dried solution to remove the drying agent and evaporate the solvent using a rotary evaporator or a gentle steam bath to yield the crude this compound oil.

Experimental Protocol 3: Chromatographic Purification

For high-purity this compound, especially for separating cis and trans isomers or removing trace impurities, chromatographic techniques are essential.

Methodology: Supercritical Fluid Chromatography (SFC) Supercritical fluid chromatography (SFC) is an effective technique for separating isomers like eugenol and this compound.

-

System and Column: Utilize an SFC system equipped with a suitable chiral or polar stationary phase column. A cyano-bonded column (e.g., 250 mm × 4.6 mm, 5μm) has been shown to provide excellent separation of this compound isomers.

-

Mobile Phase: Use supercritical CO2 as the primary mobile phase, with a polar modifier such as methanol. An isocratic elution with a low percentage of modifier (e.g., 8% methanol) is often effective.

-

Operating Conditions:

-

Flow Rate: Set the mobile phase flow rate to approximately 1.5 mL/min.

-

Column Temperature: Maintain the column temperature at around 40 °C.

-

Back Pressure: Apply a column back pressure of approximately 8 MPa.

-

-

Detection: Monitor the column effluent using a UV detector set to a wavelength where this compound absorbs strongly, such as 283 nm.

-

Injection and Fractionation: Dissolve the crude this compound sample in the modifier solvent. Inject a small volume (e.g., 10 μL) onto the column. Collect the fractions corresponding to the resolved peaks of the this compound isomers.

-

Post-Processing: Evaporate the solvent and CO2 from the collected fractions to obtain the purified this compound. The purity can be confirmed by analytical techniques such as HPLC or GC-MS.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Isoeugenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol, a phenylpropanoid, is a naturally occurring aromatic compound found in the essential oils of various plants, including ylang-ylang (Cananga odorata). It exists as two geometric isomers, cis-(Z) and trans-(E), which exhibit distinct physical and chemical properties. These properties, along with the compound's biological activities, make this compound and its isomers subjects of interest in flavor and fragrance chemistry, as well as in pharmacological and toxicological research. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound isomers, detailed methodologies for their determination, and insights into their biological signaling pathways.

Data Presentation: Chemical and Physical Properties

The chemical and physical properties of cis- and trans-isoeugenol, along with data for the typical isomer mixture, are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties of this compound Isomers

| Property | cis-Isoeugenol (Z) | trans-Isoeugenol (E) | This compound (Mixture) |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |

| Molar Mass | 164.20 g/mol [1] | 164.20 g/mol [1] | 164.20 g/mol [1] |

| Appearance | Liquid[1][2] | Crystalline solid | Pale yellow oily liquid |

| Melting Point | - | 33 °C | -10 °C |

| Boiling Point | 133 °C at 11 mmHg | 140 °C at 12 mmHg | 266 °C at 760 mmHg |

| Density | 1.088 g/cm³ at 20°C | 1.087 g/cm³ at 20°C | 1.080 - 1.082 g/mL at 25°C |

| Refractive Index | nD20 1.5724 | nD20 1.5778 | nD20 1.575 |

Table 2: Solubility and Acidity of this compound

| Property | Value | Conditions |

| Solubility in Water | 810 mg/L | 25 °C |

| Solubility in Organic Solvents | Soluble in most organic solvents | - |

| pKa | 9.88 | 25 °C |

Experimental Protocols

This section outlines the general methodologies for determining the key physical and chemical properties of this compound isomers. These protocols are based on standard laboratory techniques and may require optimization for specific instrumentation and sample characteristics.

Boiling Point Determination (ASTM D1078)

The boiling point of liquid samples like cis-isoeugenol and the isomer mixture can be determined using a distillation method based on ASTM D1078.

-

Apparatus: Distillation flask, condenser, receiving cylinder, thermometer, and a controlled heating source.

-

Procedure:

-

A measured volume of the this compound sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the vapor temperature.

-

The sample is heated, and the temperature is recorded at the point when the first drop of distillate falls from the condenser (initial boiling point).

-

Heating is continued, and the temperature is recorded as the liquid distills. The boiling range is the temperature interval over which the liquid boils. For a pure compound, this range should be narrow.

-

Melting Point Determination (USP <741>)

The melting point of solid samples like trans-isoeugenol is determined using the capillary method as described in USP <741>.

-

Apparatus: Melting point apparatus with a heated block and a calibrated thermometer or digital temperature sensor, and capillary tubes.

-

Procedure:

-

A small amount of finely powdered, dry trans-isoeugenol is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.

-

Density Measurement (OECD 109)

The density of liquid this compound isomers can be determined using a pycnometer or an oscillating densitometer as outlined in OECD Guideline 109.

-

Apparatus: Pycnometer of a known volume or an oscillating densitometer, and a temperature-controlled water bath.

-

Procedure (Pycnometer Method):

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20°C or 25°C) to allow for thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Refractive Index Measurement (ASTM D1218)

The refractive index of liquid this compound isomers is measured using a refractometer according to the principles of ASTM D1218.

-

Apparatus: A calibrated refractometer (e.g., Abbé refractometer) with a light source and a temperature-controlled prism.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (e.g., 20°C).

-

The light source is switched on, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

UV-Vis Spectroscopy

-

Apparatus: A UV-Vis spectrophotometer.

-

Procedure:

-

A dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol) is prepared.

-

The spectrophotometer is blanked using the same solvent.

-

The absorbance of the this compound solution is measured over a range of wavelengths (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is determined.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Apparatus: An FTIR spectrometer.

-

Procedure:

-

A background spectrum of the empty sample compartment is recorded.

-

For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding the sample with KBr and pressing the mixture into a disc.

-

The sample is placed in the spectrometer, and the infrared spectrum is recorded.

-

The positions and intensities of the absorption bands are analyzed to identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Apparatus: An NMR spectrometer.

-

Procedure:

-

A small amount of the this compound isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

The solution is placed in an NMR tube.

-

The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

-

Solubility Determination (Shake-Flask Method)

-

Apparatus: Vials with screw caps, a shaker or agitator, a centrifuge, and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a vial.

-

The vial is sealed and agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The suspension is centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted.

-

The concentration of this compound in the diluted supernatant is determined using a suitable analytical method.

-

pKa Determination (Potentiometric Titration)

-

Apparatus: A pH meter with a calibrated electrode, a burette, and a stirrer.

-

Procedure:

-

A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water-ethanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Mandatory Visualization: Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates the inhibitory effect of this compound on these pathways when stimulated by an inflammatory agent like lipopolysaccharide (LPS).

Caption: this compound's anti-inflammatory signaling pathway.

References

The Antimicrobial Mechanism of Isoeugenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeugenol, a naturally occurring phenylpropanoid found in essential oils of various plants like clove and nutmeg, has demonstrated significant antimicrobial properties against a broad spectrum of microorganisms. This technical guide provides an in-depth analysis of the core mechanisms through which this compound exerts its antimicrobial effects. The primary mode of action involves the disruption of the microbial cell membrane's integrity, leading to increased permeability and subsequent leakage of vital intracellular components. Furthermore, evidence suggests that this compound can inhibit essential microbial enzymes and interfere with critical signaling pathways, such as quorum sensing, thereby attenuating virulence and biofilm formation. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for research and development applications.

Core Antimicrobial Mechanisms of Action

This compound's antimicrobial activity is multifaceted, primarily targeting the fundamental structures and processes of microbial cells.

Disruption of Cell Membrane Integrity

The primary and most well-documented mechanism of this compound is its ability to compromise the microbial cell membrane.[1][2][3] As a hydrophobic molecule, this compound is believed to insert itself into the lipid bilayer of the cell membrane.[1][4] This insertion disrupts the membrane's structure and function in a non-disruptive, detergent-like manner, leading to several detrimental consequences for the microbe:

-

Increased Membrane Permeability: this compound's presence in the membrane increases its fluidity and permeability, allowing the uncontrolled passage of ions and small molecules.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic constituents, including proteins, nucleic acids (DNA and RNA), and ATP. This loss of vital molecules disrupts cellular homeostasis and leads to cell death.

-

Dissipation of Ion Gradients: The unregulated flow of ions across the membrane dissipates critical electrochemical gradients, such as the proton motive force, which is essential for ATP synthesis and active transport.

Inhibition of Microbial Enzymes

Beyond its effects on the cell membrane, this compound has been shown to inhibit the activity of essential microbial enzymes. The free hydroxyl group on the this compound molecule is thought to be crucial for this inhibitory activity. While the specific enzymes targeted by this compound are still under investigation, it is hypothesized to be similar to its isomer, eugenol, which has been shown to inhibit enzymes such as ATPase, proteases, and amylases. This enzyme inhibition further contributes to the disruption of cellular metabolism and overall antimicrobial effect. For instance, inhibition of H+-ATPase can lead to intracellular acidification and cell membrane breakage.

Interaction with Nucleic Acids

Evidence suggests that this compound can protect DNA from oxidative damage. While the direct interaction with microbial DNA as a primary killing mechanism is less established than membrane disruption, the leakage of nucleic acids following membrane damage is a clear indicator of cellular disruption.

Interference with Signaling Pathways: Quorum Sensing Inhibition

A significant aspect of this compound's antimicrobial action, particularly against pathogenic bacteria like Pseudomonas aeruginosa, is its ability to interfere with quorum sensing (QS). Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence factor production and biofilm formation. This compound has been shown to inhibit the production of QS-regulated virulence factors, including pyocyanin, rhamnolipid, and exopolysaccharides, as well as swarming motility and biofilm formation, without directly affecting planktonic cell growth. Molecular docking studies suggest that this compound can bind to key quorum sensing regulators like LasI, LasR, PqsE, and SidA, thereby blocking the signaling cascade.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified against various microorganisms using standard metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | - | 312.5 | 312.5 | |

| Escherichia coli | - | 600 | - | |

| Listeria innocua | - | 1000 | - | |

| Listeria monocytogenes | - | 312.5 | 312.5 | |

| Staphylococcus aureus | - | 312.5 | 312.5 | |

| Bacillus subtilis | - | 312.5 | 312.5 | |

| Salmonella typhimurium | - | 312.5 | 312.5 | |

| Shigella dysenteriae | - | 312.5 | 312.5 | |

| Pseudomonas aeruginosa | Clinical Isolates | 64 | 128 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

Microbial culture in exponential growth phase

-

Sterile nutrient broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Plate reader (for absorbance measurement)

-

Sterile nutrient agar plates

Procedure:

-

Prepare a two-fold serial dilution of the this compound stock solution in sterile nutrient broth in the wells of a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration with no visible growth.

-

To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto sterile nutrient agar plates.

-

Incubate the agar plates at the optimal growth temperature for 24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Cell Membrane Permeability Assay (Calcein Leakage Assay)

This assay assesses the ability of this compound to permeabilize microbial membranes by measuring the leakage of a fluorescent dye from loaded vesicles.

Materials:

-

Bacterial polar lipid extract (e.g., from E. coli)

-

Calcein (fluorescent dye)

-

Buffer (e.g., MES buffer, pH 6.0)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Sephadex G-50 column

-

Fluorometer

Procedure:

-

Prepare large unilamellar vesicles (LUVs) by dissolving the lipid extract in a suitable solvent, evaporating the solvent to form a thin film, and hydrating the film with a calcein solution in buffer.

-

Extrude the vesicle suspension through a polycarbonate membrane to create LUVs of a uniform size.

-

Separate the calcein-loaded LUVs from free calcein using a Sephadex G-50 column.

-

Dilute the LUV suspension in buffer in a cuvette.

-

Add varying concentrations of this compound to the cuvette.

-

Measure the fluorescence intensity at an excitation wavelength of 495 nm and an emission wavelength of 515 nm over time.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and measure the maximum fluorescence (100% leakage).

-

Calculate the percentage of calcein leakage as: (Ft - F0) / (Fmax - F0) * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence.

Protein Leakage Assay

This protocol quantifies the amount of protein released from bacterial cells upon treatment with this compound, indicating membrane damage.

Materials:

-

Bacterial culture in mid-log phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound solution

-

Centrifuge

-

Bradford reagent or other protein quantification assay kit

-

Spectrophotometer

Procedure:

-

Harvest bacterial cells from a mid-log phase culture by centrifugation.

-

Wash the cell pellet twice with sterile PBS and resuspend in PBS to a specific optical density (e.g., OD600 of 0.5).

-

Add this compound to the bacterial suspension at various concentrations (e.g., 1x MIC, 2x MIC). Include an untreated control.

-

Incubate the suspensions at 37°C for a defined period (e.g., 2 hours).

-

Centrifuge the suspensions to pellet the bacterial cells.

-

Carefully collect the supernatant, which contains the leaked proteins.

-

Quantify the protein concentration in the supernatant using the Bradford assay or a similar method. Measure the absorbance at 595 nm.

-

Create a standard curve using a known protein standard (e.g., Bovine Serum Albumin) to determine the concentration of leaked protein.

DNA Leakage/Damage Assay

This protocol assesses the release of DNA from bacterial cells or damage to the DNA following treatment with this compound.

Materials:

-

Bacterial culture in mid-log phase

-

Tris-EDTA (TE) buffer

-

This compound solution

-

Centrifuge

-

UV-Vis Spectrophotometer or a fluorescent DNA-binding dye (e.g., PicoGreen) and a fluorometer

-

Agarose gel electrophoresis equipment (optional)

Procedure for Quantification of DNA Leakage:

-

Follow steps 1-5 of the Protein Leakage Assay protocol.

-

Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer to quantify the amount of leaked nucleic acids. An increase in A260 indicates leakage of DNA and RNA.

-

Alternatively, for more sensitive quantification of double-stranded DNA, use a fluorescent dye like PicoGreen and measure fluorescence according to the manufacturer's instructions.

Procedure for Assessment of DNA Damage (Agarose Gel Electrophoresis):

-

After treating the bacterial cells with this compound as described above, extract the genomic DNA using a standard bacterial DNA extraction protocol.

-

Run the extracted DNA on an agarose gel.

-

Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).

-

Fragmentation or smearing of the DNA on the gel compared to the untreated control indicates DNA damage.

Visualization of Mechanisms and Pathways

The following diagrams, generated using Graphviz, illustrate the key antimicrobial mechanisms of this compound.

Conclusion

This compound exhibits a potent and multi-targeted antimicrobial mechanism of action. Its primary mode of attack is the disruption of the microbial cell membrane, leading to increased permeability and the leakage of essential intracellular components. This is complemented by its ability to inhibit microbial enzymes and interfere with crucial signaling pathways like quorum sensing, which is vital for virulence and biofilm formation in pathogenic bacteria. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the antimicrobial potential of this compound in various applications, from food preservation to novel therapeutic agents. Further research into its specific enzymatic targets and broader effects on microbial signaling will undoubtedly unveil even more of its therapeutic promise.

References

- 1. This compound suppresses multiple quorum sensing regulated phenotypes and biofilm formation of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]